8-(2-Bromophenyl)-6-azaspiro[3.4]octan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(2-Bromophenyl)-6-azaspiro[3.4]octan-5-one is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a bromophenyl group attached to a spirocyclic azaspirooctanone core. The spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Bromophenyl)-6-azaspiro[3.4]octan-5-one typically involves the reaction of a suitable bromophenyl precursor with a spirocyclic azaspirooctanone intermediate. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperature and pressure to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
8-(2-Bromophenyl)-6-azaspiro[3.4]octan-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
8-(2-Bromophenyl)-6-azaspiro[3.4]octan-5-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(2-Bromophenyl)-6-azaspiro[3.4]octan-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 7-(2-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one
- 2,6-diazaspiro[3.4]octan-7-one derivatives
Uniqueness
8-(2-Bromophenyl)-6-azaspiro[3.4]octan-5-one is unique due to its specific spirocyclic structure and the presence of a bromophenyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C13H14BrNO |
---|---|
Molecular Weight |
280.16 g/mol |
IUPAC Name |
8-(2-bromophenyl)-6-azaspiro[3.4]octan-5-one |
InChI |
InChI=1S/C13H14BrNO/c14-11-5-2-1-4-9(11)10-8-15-12(16)13(10)6-3-7-13/h1-2,4-5,10H,3,6-8H2,(H,15,16) |
InChI Key |
LASZEYUUQHVHHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)C(CNC2=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.